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2'-O-Acetyl adenosine-5-diphosphoribose -

2'-O-Acetyl adenosine-5-diphosphoribose

Catalog Number: EVT-10909409
CAS Number:
Molecular Formula: C17H25N5O15P2
Molecular Weight: 601.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-Acetyl adenosine-5-diphosphoribose is a modified nucleotide that plays a significant role in biochemistry, particularly in cellular signaling and metabolism. This compound is derived from adenosine-5-diphosphoribose and features an acetyl group at the 2' position of the ribose sugar. It is classified as a nucleoside diphosphate and is known for its involvement in various biochemical pathways, including those related to calcium signaling and the activation of certain ion channels.

Source

This compound can be synthesized through various chemical methods, which involve modifications of existing nucleoside structures. It has been studied extensively in the context of its biological activity and potential applications in research.

Classification

2'-O-Acetyl adenosine-5-diphosphoribose falls under the category of nucleotide analogs, which are compounds that mimic the structure of natural nucleotides but possess different functional groups that can alter their activity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 2'-O-Acetyl adenosine-5-diphosphoribose typically involves several key steps:

  1. Starting Materials: The synthesis generally begins with adenosine or its derivatives.
  2. Acetylation: The hydroxyl group at the 2' position of the ribose is selectively acetylated using acetyl chloride or acetic anhydride in the presence of a base, such as pyridine, to yield the 2'-O-acetyl derivative.
  3. Phosphorylation: The next step involves phosphorylation at the 5' position to form the diphosphate structure. This can be achieved using phosphoramidite chemistry or other phosphorylation techniques.
  4. Purification: The final product is purified through chromatography techniques to obtain pure 2'-O-Acetyl adenosine-5-diphosphoribose.

Technical Details

The synthesis requires careful control of reaction conditions to prevent undesired modifications at other hydroxyl groups present on the ribose sugar. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 2'-O-Acetyl adenosine-5-diphosphoribose is C17H25N5O15P2C_{17}H_{25}N_5O_{15}P_2. Its structure consists of an adenine base attached to a ribose sugar, which is further linked to two phosphate groups at the 5' position, with an acetyl group on the 2' hydroxyl.

Data

  • Molecular Weight: Approximately 553.43 g/mol
  • Chemical Structure: The compound features a complex arrangement with multiple functional groups that contribute to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

2'-O-Acetyl adenosine-5-diphosphoribose can participate in various chemical reactions, including:

  1. Hydrolysis: Under physiological conditions, it can be hydrolyzed to release adenosine and diphosphate.
  2. Phosphorylation: It can act as a substrate for kinases, leading to further phosphorylation and modification.
  3. Binding Interactions: The compound may interact with proteins involved in signaling pathways, influencing their activity.

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of specific enzymes or cofactors that facilitate these reactions.

Mechanism of Action

Process

The mechanism of action for 2'-O-Acetyl adenosine-5-diphosphoribose primarily involves its role as a signaling molecule within cells. It has been shown to activate certain ion channels, such as TRPM2 (transient receptor potential melastatin 2), which plays a crucial role in calcium signaling.

Data

Upon binding to these channels, it induces conformational changes that allow for ion permeability, leading to intracellular calcium influx which is vital for various cellular processes including muscle contraction and neurotransmitter release.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound is generally stable under dry conditions but may hydrolyze in aqueous solutions over time.
  • pH Sensitivity: Its stability can be affected by pH levels; alkaline conditions may promote hydrolysis.
Applications

Scientific Uses

2'-O-Acetyl adenosine-5-diphosphoribose has several important applications in scientific research:

  1. Biochemical Studies: Used as a tool to study calcium signaling pathways and ion channel activities.
  2. Drug Development: Investigated for potential therapeutic applications in diseases where calcium signaling is disrupted.
  3. Molecular Biology: Employed in assays that require nucleotide analogs for studying enzyme kinetics and substrate specificity.

This compound continues to be an area of active research due to its significance in cellular signaling mechanisms and potential therapeutic implications.

Enzymatic Synthesis and Metabolic Generation

Sirtuin-Catalyzed Deacetylation Reactions as Primary Biosynthetic Route

2'-O-Acetyl adenosine-5-diphosphoribose (OAADPr) is exclusively generated as a catalytic byproduct during sirtuin-mediated protein deacetylation. Sirtuins, a conserved family of NAD⁺-dependent deacetylases, cleave acetyl groups from ε-acetyl-lysine residues on target proteins. This reaction couples lysine deacetylation with NAD⁺ hydrolysis, yielding nicotinamide, deacetylated protein, and OAADPr [1] [4]. The reaction initiates with nucleophilic attack by the acetyl oxygen of the substrate on the C1' carbon of NAD⁺'s nicotinamide ribose, forming a C1'-O-alkylamidate intermediate. A conserved histidine residue then activates the ribose 2'-hydroxyl group, which attacks the intermediate to generate a cyclic 1',2'-acetoxonium species. Hydrolysis of this intermediate releases OAADPr [4].

Structurally, sirtuins feature a conserved catalytic domain (~250 amino acids) comprising a Rossmann-fold domain for NAD⁺ binding and a smaller zinc-binding domain. The active site accommodates both NAD⁺ and the acetyl-lysine substrate in a sequential binding mechanism, where the acetylated peptide binds prior to NAD⁺ [4] [6]. All seven mammalian sirtuins (Sirtuin 1–7) produce OAADPr, though their subcellular localization and substrate preferences dictate tissue-specific OAADPr generation [1].

Table 1: Sirtuin Isoforms Involved in OAADPr Biosynthesis

Sirtuin IsoformSubcellular LocalizationPrimary SubstratesCatalytic Efficiency (kₘ/Kₘ)
Sirtuin 1NucleusHistones, p53, PGC-1α4.5 × 10⁴ M⁻¹s⁻¹ (yeast ortholog)
Sirtuin 2Cytoplasmα-Tubulin, histone H4Comparable to Sirtuin 1
Sirtuin 3MitochondriaSOD2, LCAD, AceCS2Mitochondrial dominant producer
Sirtuin 6NucleusHistone H3, TNF-αLower than Sirtuin 1

NAD⁺-Dependent Metabolic Pathways Generating OAADPr

While sirtuin deacetylation represents the primary route for OAADPr biosynthesis, minor alternative pathways exist. Some sirtuin isoforms (e.g., Sirtuin 4) exhibit weak ADP-ribosyltransferase activity under non-physiological conditions, transferring ADP-ribose to acceptor proteins while releasing trace amounts of OAADPr as a side product [1]. However, kinetic analyses confirm that deacetylation remains the dominant reaction, with ADP-ribosylation occurring at rates <1% of deacetylation [1].

Non-enzymatic transesterification of ADP-ribose (ADPr) can theoretically generate OAADPr, but physiological relevance is negligible due to unfavorable energetics and the absence of catalytic acetyl donors. Enzymatic pathways strictly regulate OAADPr synthesis to prevent uncontrolled accumulation, as OAADPr functions as a signaling molecule [1] [2].

Table 2: Metabolic Pathways Generating OAADPr

PathwayEnzymes InvolvedCatalytic MechanismRelative Contribution
Sirtuin deacetylationSirtuin 1–7NAD⁺-dependent acetyl transfer to ADP-ribosePrimary (>99%)
Sirtuin ADP-ribosylationSirtuin 4, othersSlow transfer of ADPr to proteinsMinor (<1%)
Non-enzymatic transesterificationNoneSpontaneous reaction in aqueous solutionNegligible

Kinetic Characterization of Sirtuin-Mediated OAADPr Production

The kinetics of OAADPr generation follows a sequential mechanism where acetylated peptide binding precedes NAD⁺ association. Nicotinamide is the first product released, followed by OAADPr and the deacetylated peptide [4]. Pre-steady-state kinetic analyses using rapid-quenching techniques reveal that the enzymatic product is initially 2'-O-acetyl-ADP-ribose, which undergoes pH-dependent intramolecular transesterification to form a near-equimolar mixture of 2'- and 3'-O-acetyl isomers (48:52 ratio at pH 7.0) [2].

Kinetic parameters vary among sirtuin isoforms and substrates:

  • Yeast Sirtuin 2 (Hst2): k꜀ₐₜ = 37 s⁻¹ for OAADPr formation with a Kₘ (NAD⁺) of 82 μM [1].
  • Mouse Nudix hydrolase 5 (mNudT5): Processes OAADPr with k꜀ₐₜ = 0.9 s⁻¹ and k꜀ₐₜ/Kₘ = 1.73 × 10⁴ M⁻¹s⁻¹ [1].
  • Human Sirtuin 1: Catalytic efficiency is substrate-dependent, with histone-derived peptides showing 2–3-fold higher efficiency than non-histone peptides [6].

Thioacetyl-lysine peptides serve as mechanistic probes, stalling the reaction at the C1'-S-alkylamidate intermediate and enabling precise measurement of individual kinetic steps [4].

Subcellular Compartmentalization of Biosynthesis

OAADPr synthesis occurs in distinct subcellular compartments dictated by sirtuin localization:

  • Nucleus: Sirtuin 1 and Sirtuin 6 generate OAADPr during chromatin remodeling. Nuclear OAADPr facilitates assembly of silencing complexes (e.g., Sir2–4 in yeast) onto nucleosomes [1].
  • Mitochondria: Sirtuin 3 is the dominant mitochondrial producer, modulating metabolic enzymes like SOD2 and AceCS2. Mitochondrial OAADPr concentrations fluctuate with cellular NAD⁺ levels, linking energy status to acetylation dynamics [1] [8].
  • Cytoplasm: Sirtuin 2 produces OAADPr during α-tubulin deacetylation, though cytoplasmic esterases rapidly hydrolyze OAADPr to limit signaling duration [1] [3].

Compartment-specific metabolizing enzymes regulate OAADPr stability:

  • Nuclear Nudix hydrolases (e.g., yeast Ysa1) hydrolyze OAADPr to AMP and acetylribose-5-phosphate.
  • Cytoplasmic esterases cleave the acetyl group.
  • A nuclear acetyltransferase transfers the acetyl group to unknown acceptors [1].

Mitochondrial OAADPr accumulates under conditions of high NAD⁺ availability, acting as a retrograde signal to the nucleus during metabolic stress [8]. Structural analyses confirm mitochondrial OAADPr presence, with crystal structures of Sirtuin 3 complexes revealing OAADPr bound in the catalytic pocket [8] [9].

Properties

Product Name

2'-O-Acetyl adenosine-5-diphosphoribose

IUPAC Name

[(2S,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2,4-dihydroxyoxolan-3-yl] acetate

Molecular Formula

C17H25N5O15P2

Molecular Weight

601.4 g/mol

InChI

InChI=1S/C17H25N5O15P2/c1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22/h4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20)/t7-,8-,10-,11-,12-,13-,16-,17+/m1/s1

InChI Key

BFNOPXRXIQJDHO-DLFWLGJNSA-N

Canonical SMILES

CC(=O)OC1C(C(OC1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

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